2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidin-2-ylmethoxy group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Mechanism of Action
Target of Action
The pyrrolidine ring is a common feature in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with pyrrolidine in the presence of a base to form the pyrrolidin-2-ylmethoxy group. The trifluoromethyl group can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors, which allow precise control over reaction conditions, can be employed to carry out the synthesis under mild conditions without the need for metal catalysts . This approach not only improves the scalability of the synthesis but also reduces the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-ylmethoxy)pyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)pyridine: Lacks the pyrrolidin-2-ylmethoxy group, affecting its reactivity and applications.
2-(Pyrrolidin-2-ylmethoxy)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its properties
Uniqueness
2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the combined presence of the pyrrolidin-2-ylmethoxy and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(16-9)17-7-8-3-2-6-15-8/h1,4-5,8,15H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOOENUOSXBQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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